Benzyl 3-formylpiperidine-1-carboxylate
Overview
Description
Benzyl 3-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is a specialty product often used in proteomics research applications . This compound features a piperidine ring substituted with a benzyl group, a formyl group, and a carboxylate ester.
Preparation Methods
The preparation of Benzyl 3-formylpiperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate under alkaline conditions . The specific steps include:
- Reacting piperidine with benzyl chloroformate to generate N-(benzyloxycarbonyl)-3-piperidinemethyl chloride.
- Hydrolyzing the intermediate to obtain this compound.
Chemical Reactions Analysis
Benzyl 3-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 3-formylpiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 3-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Benzyl 3-formylpiperidine-1-carboxylate can be compared with similar compounds such as:
Benzyl 4-formylpiperidine-1-carboxylate: Similar structure but with the formyl group at the 4-position.
4-Benzylpiperidine: Lacks the formyl and carboxylate groups, primarily used as a research chemical.
Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 3-formylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGTVOXHDCVOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432552 | |
Record name | Benzyl 3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201478-72-0 | |
Record name | Benzyl 3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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